![molecular formula C21H22N6O B2528650 PKC-iota inhibitor 1 CAS No. 2328094-11-5](/img/structure/B2528650.png)
PKC-iota inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKC-iota inhibitor 1 , also known as compound 19 , is a small molecule inhibitor targeting protein kinase C-iota (PKC-ι) . PKC-ι is a novel protein containing 596 amino acids and belongs to the atypical kinase family. Its role has been explored in various contexts, including neurodegenerative diseases , neuroblastoma , and ovarian and pancreatic cancers .
Wissenschaftliche Forschungsanwendungen
Anticancer Therapy Development
PKC-iota inhibitor 1 has been a focus in the development of anticancer therapies. The atypical protein kinase C-iota (PKC-ι) enzyme is implicated in various cancers, making it an attractive target for cancer treatment. Studies have shown that PKC-ι inhibitors, like the pyridine fragment that weakly inhibits PKC-ι, can be optimized into potent inhibitors, offering promise for anticancer therapy (Kwiatkowski et al., 2019).
Role in Cell Proliferation and Apoptosis
In research focusing on neuroblastoma and breast cancer, PKC-ι inhibitors have been shown to abrogate cell proliferation and induce apoptosis. For instance, ICA-1, a novel PKC-ι inhibitor, demonstrated efficacy in inhibiting neuroblastoma cell proliferation and inducing apoptosis, highlighting its potential as a chemotherapeutic agent with low toxicity (Pillai et al., 2011).
Understanding Oncogenic Signaling
PKC-ι is recognized as a human oncogene required for the transformed growth of human cancer cells. Its role in oncogenic signaling pathways and its implication in cancers such as lung cancer have been the subject of significant research. A particular focus has been on how oncogenic PKC-ι signaling can be targeted for developing mechanism-based therapeutic drugs (Fields & Regala, 2007).
Transcription Regulation
Research has also delved into transcription activators that regulate PKC-ι expression. Studies have identified transcription factors such as ELK1 and others that play a role in the regulation of PKC-ι, offering insights into the pathways used by PKC-ι to regulate itself and its implications in cancer therapy (Apostolatos et al., 2017).
Potential in Treating Diabetic Retinopathy
While the focus has primarily been on cancer, PKC-ι inhibitors have also been explored for their potential in treating other conditions like diabetic retinopathy. The beta isoform of PKC, for instance, has been implicated in the pathogenesis of diabetic retinopathy, suggesting that PKC inhibitors may have therapeutic benefits in this area (Frank, 2002).
Wirkmechanismus
Zukünftige Richtungen
: Shah, H., Khan, K., Khan, N., Badshah, Y., Ashraf, N. M., & Shabbir, M. (2022). Impact of deleterious missense PRKCI variants on structural and functional dynamics of protein. Scientific Reports, 12(1), 1-14. Read more : Jiao, J., Ruan, L., Cheng, C., Wang, F., Yang, P., & Chen, Z. (2023). Paired protein kinases PRKCI-RIPK2 promote pancreatic cancer growth and metastasis via enhancing NF-κB/JNK/ERK phosphorylation. Molecular Medicine, 29, 47. Read more
Eigenschaften
IUPAC Name |
2-amino-5-(3-piperazin-1-ylphenyl)-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.